4-(2-Aminoanilino)pyridine

Descripción general

Descripción

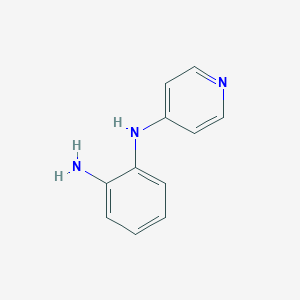

4-(2-Aminoanilino)pyridine (CAS: 65053-26-1) is a heterocyclic compound featuring a pyridine ring substituted with a 2-aminoanilino group. Its molecular formula is C₁₁H₁₁N₃, with a molecular weight of 185.23 g/mol . Key properties include:

- Density: 1.226 g/cm³

- Boiling Point: 359°C

- LogP: 3.06 (indicating moderate lipophilicity)

- Hydrogen Bonding: Intramolecular H-bonding between the amino and pyridine groups enhances stability and modulates reactivity .

This compound’s dual amino and pyridine moieties enable diverse interactions, such as coordination with metal ions and participation in nucleophilic reactions, making it valuable in catalysis and medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoanilino)pyridine typically involves the reaction of 2-nitroaniline with 4-chloropyridine under specific conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of 2-nitroaniline attacks the chloropyridine, resulting in the formation of the desired product after reduction of the nitro group to an amino group .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes purification steps to ensure the compound’s high purity, which is crucial for its use as an intermediate in pharmaceutical synthesis .

Análisis De Reacciones Químicas

Types:

Actividad Biológica

4-(2-Aminoanilino)pyridine, a heterocyclic compound with the chemical formula C₁₁H₁₁N₃, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and an aniline moiety. This unique structure allows for various interactions due to the presence of nitrogen atoms in both the pyridine and amine groups, enhancing its potential applications in pharmaceuticals.

While specific mechanisms of action for this compound are not well-documented, it serves as an intermediate in synthesizing various pharmacologically active compounds, including:

- Timiperone : An antipsychotic agent.

- Cox-2 inhibitors : These compounds inhibit cyclooxygenase-2, reducing inflammation by decreasing pro-inflammatory prostaglandins.

- Adrenergic agents : Compounds that interact with adrenergic receptors, influencing cardiovascular and neurological functions.

Anticancer Activity

Research indicates that derivatives of this compound may inhibit cancer cell proliferation. For example, studies have shown that certain analogs exhibit cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer), Caco2 (colorectal cancer), and MCF-7 (breast cancer) cells. The structure-activity relationship (SAR) suggests that modifications to the compound can enhance its antitumor efficacy .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens is limited.

Case Study 1: Anticancer Potential

A study published in Scientific Reports investigated novel aryl-substituted derivatives of aminopyridines for their anti-Alzheimer potential. While primarily focused on Alzheimer’s disease, the findings indicated that similar structural motifs could enhance biological activity against tumors due to their ability to inhibit cholinesterases involved in neurodegenerative processes .

Case Study 2: Synthesis and Biological Evaluation

Research highlighted the synthesis of derivatives from 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine. These derivatives exhibited significant cytotoxicity against various human tumor cell lines, indicating that structural modifications can lead to increased biological activity .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminopyridine | Pyridine ring with an amino group at position 2 | Antimicrobial, neuroprotective |

| 4-Aminobenzylamine | Aniline structure with an amino group | Anticancer properties |

| 3-(Aminomethyl)pyridine | Pyridine with an aminomethyl substituent | Potential anti-inflammatory effects |

| 4-Dimethylaminopyridine | Contains a dimethylamino group | Antimicrobial activity |

This compound stands out due to its dual functionality, combining characteristics of both aniline and pyridine, which enhances its potential interactions and applications in medicinal chemistry.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-(2-Aminoanilino)pyridine serves as a crucial building block in the synthesis of several pharmacologically active compounds. Notable applications include:

- Timiperone : An antipsychotic medication used for treating schizophrenia and other psychiatric disorders.

- Cyclooxygenase-2 (Cox-2) Inhibitors : These compounds are essential in managing inflammation and pain by selectively inhibiting the Cox-2 enzyme responsible for producing pro-inflammatory prostaglandins.

- Adrenergic Agents : Compounds derived from this compound are utilized to modulate adrenergic signaling pathways, impacting cardiovascular and respiratory functions.

The synthesis of these drugs often involves complex reaction mechanisms where this compound acts as a nucleophile or electrophile, facilitating the formation of desired pharmacophores.

Biochemical Pathways

The biochemical pathways influenced by this compound derivatives can be outlined as follows:

- Arachidonic Acid Pathway : Involved in inflammation and pain signaling.

- Cholinergic Pathway : Some derivatives show potential as acetylcholinesterase inhibitors, which may have implications in treating neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

Recent studies have highlighted various applications of this compound derivatives:

Case Study 1: Anti-Alzheimer Agents

A study reported novel aryl-substituted 2-aminopyridine derivatives synthesized from this compound that demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Molecular docking studies indicated favorable interactions with the active sites of these enzymes, suggesting potential therapeutic benefits in Alzheimer's disease management .

Case Study 2: Anticancer Activity

In another investigation, pyridine derivatives were evaluated for their cytotoxic effects against various cancer cell lines (e.g., Caco2, HepG2, MCF-7). The findings revealed that certain compounds exhibited moderate to high cytotoxicity, indicating their potential as anticancer agents .

Chemical Reactions and Synthesis

The synthesis of this compound typically involves:

- Nucleophilic Aromatic Substitution : The reaction of 2-nitroaniline with 4-chloropyridine.

- Reaction conditions include specific solvents (e.g., DMSO) and catalysts (e.g., triethylamine).

- This process can be optimized for yield and purity through various purification techniques.

Summary Table of Applications

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-aminoanilino)pyridine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via coupling reactions between pyridine derivatives and aniline precursors. For example, palladium-catalyzed cross-coupling or nucleophilic aromatic substitution reactions are often employed . Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), solvents (DMF or THF), and temperature (80–120°C). Monitoring via TLC and HPLC ensures purity.

Q. How is this compound characterized structurally?

- Methodology : Use spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions and amine proton signals.

- FT-IR to identify N–H stretching (~3400 cm⁻¹) and aromatic C=C/C–N vibrations.

- Elemental analysis (e.g., C, H, N) to verify stoichiometry, as demonstrated in related pyridine derivatives .

Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?

- Methodology : Perform solubility tests in DMSO, ethanol, and water. Stability is assessed via accelerated degradation studies (e.g., exposure to light, heat, or varying pH). HPLC or UV-Vis spectroscopy tracks decomposition over time .

Q. How can researchers screen for biological activity in vitro?

- Methodology : Conduct enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. Cytotoxicity is evaluated via MTT assays on cell lines. Dose-response curves (IC₅₀ values) quantify potency .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines bond lengths, angles, and torsion angles. For example, triclinic crystal systems (space group P1) are analyzed using SHELXL for precision, as seen in related pyridine-aniline derivatives . Discrepancies in planar vs. non-planar conformations are resolved via Hirshfeld surface analysis.

Q. What computational methods predict the compound’s electronic properties and reactivity?

- Methodology : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets, validated by experimental IC₅₀ values .

Q. How do substituents on the pyridine or aniline rings influence bioactivity?

- Methodology : Synthesize derivatives with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups. Compare their activities in enzyme assays and correlate with Hammett σ values. QSAR models identify critical substituent parameters .

Q. What advanced techniques elucidate interaction mechanisms with biological targets?

- Methodology : Surface plasmon resonance (SPR) measures real-time binding kinetics (ka/kd). Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Cryo-EM or X-ray crystallography of ligand-protein complexes provides atomic-level insights .

Q. How can spectroscopic contradictions (e.g., NMR vs. XRD data) be reconciled?

- Methodology : Compare solution-state NMR (dynamic averaging) with solid-state XRD (static structure). Solid-state NMR or variable-temperature NMR experiments resolve conformational flexibility .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Pyridine Cores

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-1-(4-Substituted Phenyl)Pyridine Derivatives

- Key Features : Chlorine and phenyl substituents introduce steric and electronic effects.

- Data: Substituents (R, R₁, R₂) M.P. (°C) Molecular Weight (g/mol) IR Peaks (cm⁻¹) Yield (%) H, H, NO₂ 278–282 497 3479 (N–H), 2183 (C≡N) 77 CH₃, CH₃, CH₃ 288–292 509 3471 (N–H), 2201 (C≡N) 76

Comparison :

- Electron-Withdrawing Groups (e.g., NO₂) lower melting points compared to electron-donating groups (e.g., CH₃), likely due to reduced intermolecular interactions .

- Higher molecular weights correlate with increased steric bulk, affecting solubility and reaction kinetics.

4-Methyl-6-(2-Methyl-4-(Methylthio)Butyl)Pyridin-2-Amine (Compound 33)

- Key Features : Methylthio and alkyl chains enhance hydrophobicity.

- Data :

Comparison :

- The methylthio group increases LogP (lipophilicity) compared to 4-(2-Aminoanilino)pyridine, favoring membrane permeability in drug design .

Amino-Substituted Pyridines with Varied Backbones

4-(2-Hydroxyethylamino)Pyridine

- Key Features : Hydroxyethyl group introduces polarity and H-bonding capacity.

- Data :

Comparison :

- The hydroxyethyl substituent improves water solubility, contrasting with the more lipophilic this compound .

4-Aminoantipyrine

- Key Features: Antipyrine (pyrazolone) backbone with an amino group.

- Data :

Comparison :

- The pyrazolone ring enhances π-π stacking ability, making 4-Aminoantipyrine more suited for spectroscopic applications than this compound .

Catalytically Active DMAP Derivatives

Planar-Chiral DMAP Analogues

- Key Features: Dimethylamino groups and chiral centers enable asymmetric catalysis.

- Data :

Comparison :

- While this compound lacks inherent chirality, DMAP derivatives demonstrate how amino group positioning and steric modifications can tailor catalytic activity .

Propiedades

IUPAC Name |

2-N-pyridin-4-ylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRQNOGGIOMQNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303000 | |

| Record name | 4-(2-AMINOANILINO)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65053-26-1 | |

| Record name | 65053-26-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-AMINOANILINO)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.